
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- is a heterocyclic compound that belongs to the benzisoxazole family This compound is characterized by its unique structure, which includes a benzene ring fused to an isoxazole ring The presence of the ethyl and methyl groups, along with the oxo group, adds to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an o-nitrophenyl derivative with a suitable reagent to form the benzisoxazole ring. The reaction conditions often include the use of catalysts such as SnCl2 and NaOAc in solvents like THF . The methylation of the resulting compound can be achieved using methyl iodide (MeI) to introduce the methyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzisoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Benzisoxazole derivatives have shown promise as antimicrobial and antiviral agents.
Wirkmechanismus
The mechanism of action of 2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- stands out due to its unique combination of the benzene and isoxazole rings, along with the specific substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54450-94-1 |
|---|---|
Molekularformel |
C10H12NO2+ |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
3-ethyl-3-methyl-2,1-benzoxazol-1-ium 1-oxide |
InChI |
InChI=1S/C10H12NO2/c1-3-10(2)8-6-4-5-7-9(8)11(12)13-10/h4-7H,3H2,1-2H3/q+1 |
InChI-Schlüssel |
QEODQDIXZZEENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2[N+](=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


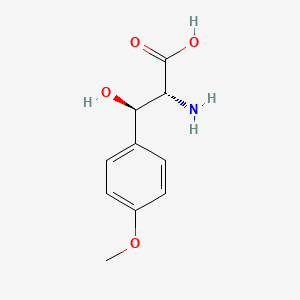


![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
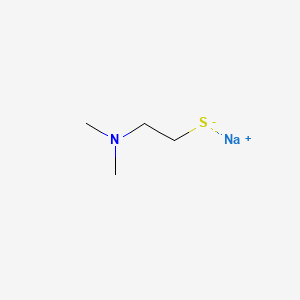
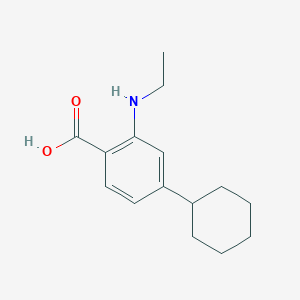

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
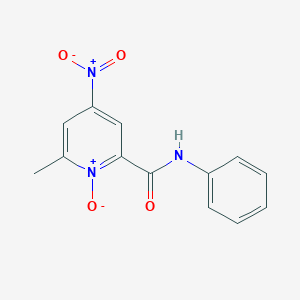
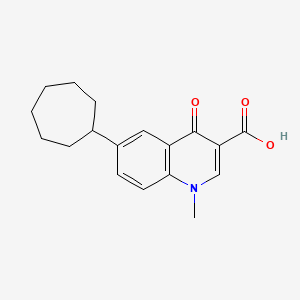
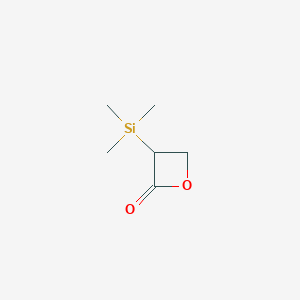

![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)
